molecular formula C15H12N2O2S B2780075 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034400-10-5

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2780075
CAS RN: 2034400-10-5
M. Wt: 284.33
InChI Key: DPUQZXWOHVHMIR-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for potential use in cancer therapy. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate cell proliferation and differentiation. In

Scientific Research Applications

Fungicidal Activity

The compound’s fungicidal potential has been investigated. Researchers designed and synthesized a series of novel N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives demonstrated excellent fungicidal activity against cucumber downy mildew (CDM). Notably, compounds 4a and 4f exhibited superior efficacy compared to commercial fungicides, making them promising candidates for further development .

Anti-Tubercular Activity

While not directly related to tuberculosis (TB), similar structural motifs have shown promise in anti-tubercular research. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity. These compounds could serve as a starting point for further optimization .

Anticancer Potential

Although not extensively studied, compounds with similar structural features have been investigated for their potential in cancer treatment. Researchers synthesized 2-(3-cyano-6-(thiophen-2-yl)-4,4-dimethyl-4,5-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)acetamide derivatives and observed morphological and nuclear changes in tumor cells. Further exploration of this compound class may reveal anticancer properties .

Mechanism of Action

Target of Action

Similar compounds have shown significant activity on kinases like p70s6kβ . The role of such kinases is crucial in cell signaling and regulation of cellular processes.

Mode of Action

It’s suggested that the compound might interact with its targets through nucleophilic attack sites . This interaction could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been associated with anti-tubercular activity against mycobacterium tuberculosis h37ra . This suggests that the compound might interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.

Result of Action

Similar compounds have shown to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation . These effects could potentially lead to cell death, thereby inhibiting the growth of targeted cells or organisms.

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUQZXWOHVHMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

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